N,N'-diphenylphthalazine-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-diphenylphthalazine-1,4-diamine: is an organic compound that belongs to the class of phthalazine derivatives It is characterized by the presence of two phenyl groups attached to the nitrogen atoms of the phthalazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-diphenylphthalazine-1,4-diamine typically involves the reaction of phthalazine with aniline derivatives under specific conditions. One common method is the condensation reaction between phthalazine and aniline in the presence of a catalyst such as hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N’-diphenylphthalazine-1,4-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N,N’-diphenylphthalazine-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl groups attached to the nitrogen atoms can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N,N’-diphenylphthalazine-1,4-diamine is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound has potential applications in the development of biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a subject of interest in medicinal chemistry research.
Medicine: Research is ongoing to explore the potential therapeutic applications of N,N’-diphenylphthalazine-1,4-diamine derivatives. These compounds may serve as lead compounds for the development of new drugs.
Industry: In the field of materials science, N,N’-diphenylphthalazine-1,4-diamine is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to transport charges efficiently makes it a valuable component in these devices.
Mechanism of Action
The mechanism of action of N,N’-diphenylphthalazine-1,4-diamine involves its interaction with specific molecular targets. In organic electronics, the compound functions as a hole transport material, facilitating the movement of positive charges within the device. The molecular structure allows for efficient charge transfer, contributing to the overall performance of the electronic device.
Comparison with Similar Compounds
N,N’-diphenyl-1,4-phenylenediamine: This compound is similar in structure but lacks the phthalazine ring. It is used as an antioxidant in various industrial applications.
N,N’-di-2-butyl-1,4-phenylenediamine: Another related compound, used as an antioxidant in lubricants and oils.
Uniqueness: N,N’-diphenylphthalazine-1,4-diamine is unique due to the presence of the phthalazine ring, which imparts distinct electronic properties. This structural feature enhances its ability to transport charges, making it particularly valuable in the field of organic electronics.
Properties
CAS No. |
87166-61-8 |
---|---|
Molecular Formula |
C20H16N4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-N,4-N-diphenylphthalazine-1,4-diamine |
InChI |
InChI=1S/C20H16N4/c1-3-9-15(10-4-1)21-19-17-13-7-8-14-18(17)20(24-23-19)22-16-11-5-2-6-12-16/h1-14H,(H,21,23)(H,22,24) |
InChI Key |
LNPAKPMWDHIBRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.